N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;hydrochloride
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Overview
Description
N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[73003,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;hydrochloride is a complex organic compound with a unique structure that includes a thiophene ring, a boron-containing tricyclic system, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;hydrochloride involves multiple steps:
Formation of the thiophene ring: This can be achieved through a series of reactions starting from simple precursors such as 2-bromo-3-thiophenecarboxaldehyde.
Construction of the boron-containing tricyclic system: This step involves the use of boron reagents and cyclization reactions to form the tricyclic structure.
Attachment of the phenoxyacetamide moiety: This is typically done through nucleophilic substitution reactions.
Introduction of the aminohexyl group: This step involves the reaction of the intermediate with 6-aminohexylamine.
Formation of the hydrochloride salt: The final compound is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the boron-containing tricyclic system.
Substitution: The phenoxyacetamide moiety can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions vary depending on the specific substitution reaction but may include the use of bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the boron-containing tricyclic system may yield various reduced intermediates.
Scientific Research Applications
N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a fluorescent probe due to its unique structure.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;hydrochloride depends on its specific application. For example:
In biological systems: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
In materials science: The compound’s unique structure may allow it to interact with other molecules or materials to produce desired properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;hydrochloride can be compared with other similar compounds, such as:
N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide: This compound lacks the hydrochloride salt form and may have different solubility and stability properties.
N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;hydrobromide: This compound has a different counterion (hydrobromide instead of hydrochloride) and may exhibit different chemical and physical properties.
The uniqueness of this compound lies in its specific combination of structural features, which may confer unique properties and applications.
Properties
Molecular Formula |
C29H32BClF2N4O2S |
---|---|
Molecular Weight |
584.9 g/mol |
IUPAC Name |
N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;hydrochloride |
InChI |
InChI=1S/C29H31BF2N4O2S.ClH/c31-30(32)35-23(11-12-24(35)20-25-13-16-27(36(25)30)28-6-5-19-39-28)10-7-22-8-14-26(15-9-22)38-21-29(37)34-18-4-2-1-3-17-33;/h5-16,19-20H,1-4,17-18,21,33H2,(H,34,37);1H/b10-7+; |
InChI Key |
DTXGFXJOYRBDIB-HCUGZAAXSA-N |
Isomeric SMILES |
[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCCCCCCN)C=C4[N+]1=C(C=C4)C5=CC=CS5)(F)F.Cl |
Canonical SMILES |
[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCCCCCCN)C=C4[N+]1=C(C=C4)C5=CC=CS5)(F)F.Cl |
Origin of Product |
United States |
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